molecular formula C11H14N2O B11909693 4-methoxy-N,1-dimethyl-1H-indol-2-amine

4-methoxy-N,1-dimethyl-1H-indol-2-amine

Cat. No.: B11909693
M. Wt: 190.24 g/mol
InChI Key: AJYYPUCUWXNHFQ-UHFFFAOYSA-N
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Description

4-methoxy-N,1-dimethyl-1H-indol-2-amine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group at the 4-position and a dimethylamine group at the 1-position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,1-dimethyl-1H-indol-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxyindole.

    N-Methylation: The 4-methoxyindole undergoes N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Dimethylation: The resulting N-methyl-4-methoxyindole is further reacted with formaldehyde and dimethylamine to introduce the dimethylamine group at the 1-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,1-dimethyl-1H-indol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

4-methoxy-N,1-dimethyl-1H-indol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N,1-dimethyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N,N-dimethyltryptamine (4-MeO-DMT): Similar structure but with an ethylamine side chain.

    4-methoxyindole: Lacks the dimethylamine group.

    N,N-dimethyltryptamine (DMT): Lacks the methoxy group at the 4-position.

Uniqueness

4-methoxy-N,1-dimethyl-1H-indol-2-amine is unique due to the presence of both the methoxy group and the dimethylamine group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-N,1-dimethylindol-2-amine

InChI

InChI=1S/C11H14N2O/c1-12-11-7-8-9(13(11)2)5-4-6-10(8)14-3/h4-7,12H,1-3H3

InChI Key

AJYYPUCUWXNHFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(N1C)C=CC=C2OC

Origin of Product

United States

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